molecular formula C13H9Cl2NO4 B15350876 Chlomethoxyfen 10 microg/mL in Acetonitrile

Chlomethoxyfen 10 microg/mL in Acetonitrile

Cat. No.: B15350876
M. Wt: 314.12 g/mol
InChI Key: WJYOTORRVCDBMO-UHFFFAOYSA-N
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Description

Chlomethoxyfen (CAS 32861-85-1) is a chlorinated organic compound with the molecular formula C₁₀H₁₅ClNO and a molecular weight of 314.1209 g/mol . The solution Chlomethoxyfen 10 µg/mL in Acetonitrile (SDS: DRE-L11085000AL) is a standardized reference material primarily used in analytical chemistry, such as high-performance liquid chromatography (HPLC) or mass spectrometry, for quantitative and qualitative analysis . Acetonitrile, a polar aprotic solvent, enhances the solubility and stability of chlorinated compounds like Chlomethoxyfen, making it suitable for laboratory applications .

Properties

Molecular Formula

C13H9Cl2NO4

Molecular Weight

314.12 g/mol

IUPAC Name

2,4-dichloro-1-(3-methoxy-5-nitrophenoxy)benzene

InChI

InChI=1S/C13H9Cl2NO4/c1-19-10-5-9(16(17)18)6-11(7-10)20-13-3-2-8(14)4-12(13)15/h2-7H,1H3

InChI Key

WJYOTORRVCDBMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification

  • The term "Chlomethoxyfen" does not align with the herbicides, pesticides, or related analytes described in the literature (e.g., oxyfluorfen, chlorpropham, or quizalofop-ethyl) .

  • A possible typographical error may exist (e.g., "Chlomethoxyn" or "Chlormethoxyfen"), but no matches were found in the provided sources.

Acetonitrile as a Reaction Medium

Acetonitrile (ACN) is a common solvent in pesticide analysis and organic synthesis:

  • Extraction : Used in QuEChERS methods for multi-residue pesticide analysis, often paired with citrate salts or graphitized carbon black (GCB) for cleanup .

  • Reactivity : Acts as a nucleophile or hydrogen donor in radical reactions (e.g., cyanomethyl radical formation under oxidative conditions) .

  • Chromatography : Frequently used in mobile phases for LC-MS due to its low viscosity and compatibility with formic acid additives .

Analysis of Similar Compounds

For context, chemical behavior of structurally related herbicides in acetonitrile includes:

CompoundKey Reaction/PropertySource
Oxyfluorfen Stable in ACN during extraction; analyzed via GC-MS after derivatization with toluene
Chlorpropham Extracted with ACN/water mixtures; forms adducts in positive ion mode LC-MS
Quizalofop-ethyl Degrades in ACN under basic conditions; stabilized by acidic additives (e.g., formic acid)

Gaps and Recommendations

  • Compound Verification : Confirm the correct IUPAC name or CAS registry number for "Chlomethoxyfen."

  • Alternative Sources : Expand the search to specialized pesticide databases (e.g., EPA, PubChem) or recent journals not included in the provided materials.

  • Experimental Design : If studying a novel compound, consider:

    • Stability Tests : Monitor degradation in ACN under varying temperatures/pH.

    • Radical Pathways : Investigate reactions with tert-butoxy or cyanomethyl radicals .

Table 1: Acetonitrile-Based Extraction Recovery Rates for Herbicides

HerbicideSpiking Level (mg/kg)Recovery (%)RSD (%)
Cyhalofop-butyl0.00371.2–121.44.2–22.5
Quizalofop-ethyl0.0186.3–129.30.6–7.9
Pyridate0.173.2–110.31.1–10.4

Table 2: Radical Reactions Involving Acetonitrile

Reaction TypeMechanismProduct
Hydrogen abstractiontert-Butoxy radical + ACN → - CH2CNCyanomethyl radical
Cyclization- CH2CN + alkene → β,γ-unsaturated nitrilesNitrile derivatives

Comparison with Similar Compounds

Table 1: Comparative Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Molecular Formula Solvent Concentration Key Substituents
Chlomethoxyfen 32861-85-1 314.1209 C₁₀H₁₅ClNO Acetonitrile 10 µg/mL Cl, O, N
Chloramben Methyl Ester 7286-84-2 220.0527 C₁₀H₁₅ClNO Not specified 10 mg Cl, NH₂, O
Carfentrazone-ethyl 128639-02-1 206.0261 C₁₀H₁₅ClNO Cyclohexane 10 µg/mL Cl, N, O
Tetraconazole Not provided Not provided C₁₃H₁₁Cl₂F₄N₃O Acetonitrile 10 µg/mL Cl, F, N, O

Key Findings:

Structural Similarities and Differences: Chlomethoxyfen and Chloramben Methyl Ester share the same molecular formula (C₁₀H₁₅ClNO) but differ in substituent arrangements. Chloramben contains an NH₂ group, increasing its polarity compared to Chlomethoxyfen . Carfentrazone-ethyl has a lower molecular weight (206.0261 g/mol) and is dissolved in cyclohexane, a non-polar solvent, which limits its compatibility with HPLC systems optimized for polar solvents like acetonitrile . Tetraconazole is a triazole fungicide with additional fluorine atoms, enhancing its environmental persistence and bioactivity compared to Chlomethoxyfen .

Analytical Applications :

  • Chlomethoxyfen and Tetraconazole in acetonitrile are preferred for chromatographic analysis due to acetonitrile’s low UV cutoff and compatibility with mass spectrometry .
  • Carfentrazone-ethyl in cyclohexane is less versatile for multi-residue pesticide analysis due to solvent incompatibility with common HPLC mobile phases .

Regulatory and Safety Considerations: Chlomethoxyfen and Tetraconazole are regulated under SDS guidelines (e.g., GB/T 16483-2008) and international conventions (e.g., Stockholm Convention), though neither is listed under persistent organic pollutants (POPs) .

Stability and Handling Precautions

  • Chlomethoxyfen in Acetonitrile : Requires storage in sealed containers away from ignition sources due to acetonitrile’s flammability (flash point: 2°C) .
  • Carfentrazone-ethyl in Cyclohexane : Cyclohexane’s low polarity increases evaporation risks, necessitating airtight storage .
  • Tetraconazole in Acetonitrile : Similar handling protocols apply, but its fluorine content may require specialized disposal to prevent environmental contamination .

Q & A

Basic Research Questions

Q. What are the critical parameters for preparing and handling Chlomethoxyfen 10 µg/mL in Acetonitrile for analytical use?

  • Methodological Answer :

  • Preparation : Use high-purity acetonitrile (≥99.9%) to minimize interference. Gravimetrically dilute the primary standard (e.g., CAS 32861-85-1) to achieve 10 µg/mL, ensuring traceability to certified reference materials (CRMs) .
  • Handling : Store solutions in amber glass vials at +4°C to prevent photodegradation and solvent evaporation. Verify stability via periodic LC-MS/MS analysis (e.g., every 3 months) .
  • Calibration : Include a matrix-matched calibration curve (acetonitrile as solvent) to account for solvent effects in LC-MS workflows .

Q. How is Chlomethoxyfen identified and quantified in environmental samples using LC-MS?

  • Methodological Answer :

  • Identification : Use exact mass measurements (e.g., m/z 314.1209 for [M+H]⁺) and isotopic patterns (Cl atoms) for confirmation. Cross-validate with retention time alignment using CRMs .
  • Quantification : Employ isotope dilution (e.g., ¹³C-labeled analogs) or matrix-matched standards to correct for ionization suppression in complex matrices like soil or water .

Advanced Research Questions

Q. How can method validation address co-elution of Chlomethoxyfen with structurally similar pesticides in multi-residue analysis?

  • Methodological Answer :

  • Chromatographic Optimization : Adjust gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate Chlomethoxyfen from co-eluting analogs like 4-Chloro-o-tolyloxyacetic acid or 2,4-D (common in pesticide mixtures) .
  • High-Resolution MS : Utilize MS/MS fragmentation (e.g., characteristic fragments at m/z 256.05 and 198.02) to resolve isobaric interferences. Validate specificity via spiked recovery tests in presence of 15+ co-analytes .

Q. What experimental designs mitigate matrix effects when analyzing Chlomethoxyfen in plant tissues?

  • Methodological Answer :

  • Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with dispersive SPE (C18/PSA) to remove lipids and pigments. Compare recovery rates (70–120%) across matrices (e.g., leafy vs. fibrous tissues) .
  • Ionization Suppression Studies : Spike post-extraction with Chlomethoxyfen and internal standards to quantify matrix effects. Normalize using signal suppression/enhancement ratios .

Q. How does acetonitrile solvent purity impact Chlomethoxyfen stability and detection sensitivity?

  • Methodological Answer :

  • Solvent Grading : Use LC-MS grade acetonitrile with ≤0.001% UV-absorbing impurities. Test for peroxide formation (via test strips) to avoid analyte degradation .
  • Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C for 24 hours). Chlomethoxyfen in acetonitrile shows ≥95% stability at +4°C for 6 months, but degradation increases at ≥25°C .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported half-lives of Chlomethoxyfen across studies?

  • Methodological Answer :

  • Contextual Factors : Differences may arise from matrices (water vs. soil), pH (degradation accelerates at pH >8), or microbial activity. Conduct parallel studies under controlled OECD 307 guidelines .
  • Analytical Harmonization : Use inter-laboratory comparisons with standardized CRMs (e.g., Chem Service M-DIN38407PH1A10-1ML) to align quantification protocols .

Tables for Key Parameters

Parameter Specification Reference
Molecular Weight314.1209 g/mol
CAS Number32861-85-1
Storage Temperature+4°C (short-term), –20°C (long-term)
LC-MS Retention Time8.2 ± 0.3 min (C18 column, 0.1% FA)
Matrix Effect (Soil)Signal suppression: 15–20%

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